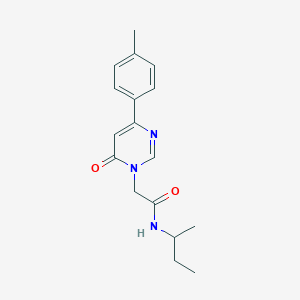

![molecular formula C8H9N3O4S B2694854 N-[4-(aminosulfonyl)phenyl]-2-(hydroxyimino)acetamide CAS No. 65798-07-4](/img/structure/B2694854.png)

N-[4-(aminosulfonyl)phenyl]-2-(hydroxyimino)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-[4-(aminosulfonyl)phenyl]-2-(hydroxyimino)acetamide, also known as ASA or Acetohydroxamic Acid, is a chemical compound that has been widely used in scientific research for its unique properties. ASA is a white crystalline powder that is soluble in water and has a molecular weight of 164.2 g/mol. It is commonly used in biochemistry and molecular biology research due to its ability to inhibit the enzyme urease, which is essential for the growth and survival of certain bacteria.

Scientific Research Applications

Chemoselective Acetylation

- Acetylation of 2-Aminophenol : This compound serves as an intermediate in the synthesis of antimalarial drugs. The chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, using immobilized lipase as a catalyst, demonstrates its importance in drug synthesis processes (Magadum & Yadav, 2018).

pH Imaging in Medical Diagnostics

- Hyperpolarized (13)C MRI : N-(2-Acetamido)-2-aminoethanesulfonic acid, a related compound, was applied to pH imaging using hyperpolarized (13)C MRI, indicating its use in advanced diagnostic imaging (Flavell et al., 2015).

Antimicrobial Applications

- Synthesis of Heterocyclic Compounds : The compound is used for synthesizing new heterocyclic compounds with antimicrobial properties. This includes the creation of pyrazole, thiazole, and chromene derivatives, demonstrating its utility in developing new antimicrobial agents (Darwish et al., 2014).

Protein Modification

- N-Hydroxysulfosuccinimide Ester Reactions : The compound's derivatives are used in protein modification, especially in cross-linking reagents. The study of their reaction rates with amino acids and protein modification is crucial for biochemical research (Anjaneyulu & Staros, 2009).

Asymmetric Synthesis

- Synthesis of α‐Amino Acids : The compound facilitates the asymmetric synthesis of α‐amino acids, essential for various biochemical applications, including drug development (Oppolzer, Tamura, & Deerberg, 1992).

Membrane Chemistry

- Modification of Membranes : It's involved in studies related to the modification of cellular membranes, particularly in understanding ion permeability and transport in cells (Knauf & Rothstein, 1971).

Rearrangement Reactions

- Lossen and Beckmann Rearrangements : N-(Arylsulfonyloxy)phthalimides, related to the compound, are used in Lossen and Beckmann rearrangements, indicating its significance in organic synthesis and reaction studies (Fahmy, Aly, Nada, & Aly, 1977).

COVID-19 Research

- Antimalarial Sulfonamides and COVID-19 : The compound's derivatives have been investigated for potential use in COVID-19 drug development, highlighting its relevance in current pandemic research (Fahim & Ismael, 2021).

Trans-Disubstituted-β-Lactams Synthesis

- Staudinger Reaction : N-Phenylsulfenylimines, related to the compound, act in the Staudinger reaction to create disubstituted-β-lactams, a critical process in medicinal chemistry (Coantic, Mouysset, Mignani, Tabart, & Stella, 2007).

Molecular Interactions

- Biological and Electronic Interactions : Structural parameters, electron behavior, and biological properties of related compounds are investigated to understand their interactions with other molecules, crucial for drug design and discovery (Bharathy et al., 2021).

Hydrogen Bond Studies

- Substituted Acetamides : The compound is used in studying intramolecular and intermolecular hydrogen bonds in solution, providing insights into molecular behavior and interactions (Romero & Angela Margarita, 2008).

Future Directions

properties

IUPAC Name |

(2E)-2-hydroxyimino-N-(4-sulfamoylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O4S/c9-16(14,15)7-3-1-6(2-4-7)11-8(12)5-10-13/h1-5,13H,(H,11,12)(H2,9,14,15)/b10-5+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCRHHKLOWBYJRD-BJMVGYQFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C=NO)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1NC(=O)/C=N/O)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(2-Nitrobenzenesulfonamido)phenyl]acetic acid](/img/structure/B2694772.png)

![5-(4-fluorobenzyl)-3-(4-methoxyphenyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2694774.png)

amine](/img/structure/B2694776.png)

![2-[3-(6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl)azetidin-1-yl]quinoline-3-carbonitrile](/img/structure/B2694777.png)

![(4-chlorophenyl)[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2694792.png)